molecular formula C7H5N3O6.C4H8N8O8.Al<br>C11H13AlN11O14 B12775890 Octonal CAS No. 78413-87-3

Octonal

Cat. No.: B12775890
CAS No.: 78413-87-3
M. Wt: 550.27 g/mol
InChI Key: FTAFBCWHLFKBFJ-UHFFFAOYSA-N
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Description

Octonal (CAS No. 78413-87-3) is a regulated chemical compound listed by the U.S. Department of Homeland Security (DHS) under its Chemicals of Interest (COI) inventory . Regulatory documents classify this compound alongside compounds like PETN (pentaerythritol tetranitrate) and Octolite, indicating functional similarities in stability, reactivity, or hazard profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanol is primarily produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 9 \text{C}_2\text{H}_4 \rightarrow \text{Al(C}8\text{H}{17}\text{)}_3 ] [ \text{Al(C}8\text{H}{17}\text{)}_3 + 3 \text{O} + 3 \text{H}_2\text{O} \rightarrow 3 \text{HOC}8\text{H}{17} + \text{Al(OH)}_3 ]

Another method involves the dimerization of 1,3-butadiene with the addition of one molecule of water, catalyzed by palladium complexes, followed by hydrogenation .

Industrial Production Methods

The industrial production of octanol involves the hydrotreating of paraffin oil mixed with hydrogen at high temperature and pressure to reduce unsaturated hydrocarbons to saturated hydrocarbons. This is followed by an alcoholization reaction where the hydrotreated paraffin oil reacts with syngas (a mixture of hydrogen and carbon monoxide) under the action of a catalyst to produce octanol and water .

Chemical Reactions Analysis

2.1. Oxidation to Octanal

The oxidation of octanol to octanal is a significant reaction, often catalyzed by metal oxides or nanoparticles. For instance, iron oxide nanoparticles supported on activated carbon (Fe₂O₃/AC) have been shown to efficiently catalyze this reaction. The optimal conditions for maximum conversion of octanol to octanal involve a temperature of 60°C and a reaction time of 30 minutes .

Table 1: Catalytic Performance of Fe₂O₃/AC in Oxidation of Octanol

Temperature (°C)Reaction Time (min)Conversion (%)Selectivity for Octanal (%)
6030HighHigh
6060LowerLower

The reaction kinetics follow a Langmuir-Hinshelwood mechanism, indicating that the reaction is kinetically controlled with an activation energy of 51.1 kJ/mol .

2.2. Formation of Other Oxidation Products

In addition to octanal, the oxidation of octanol can yield other products such as dioctyl ether, octyl octanoate, and peroxyacetal. These reactions often involve radical mechanisms and are influenced by the presence of oxygen and catalysts like SBA-15/SO₄²⁻ .

3.1. Etherification

The dehydration of octanol can lead to the formation of dioctyl ether. This reaction is exothermic with a reaction enthalpy change of approximately −13.6 kJ/mol at 298.15 K . The equilibrium constants for this reaction have been studied over various temperatures.

Table 2: Equilibrium Constants for Etherification of Octanol

Temperature (K)Equilibrium Constant
4130.15
4230.20
4330.25
4430.30
4530.35

3.2. Intramolecular Dehydration

Octanol can also undergo intramolecular dehydration to form octene. This reaction is endothermic and can be followed by isomerization of 1-octene to 2-octene, which is exothermic .

Hydrogenation of Octanal

Octanal, a product of octanol oxidation, can be further hydrogenated to form octanol. This reaction is typically catalyzed by metals like copper and follows first-order kinetics .

Table 3: Hydrogenation of Octanal over Copper Catalysts

Catalyst LoadingReaction Temperature (°C)Octanal Conversion (%)
CAI 1010053
CAI 510035
CAI 1014097

Scientific Research Applications

Environmental Chemistry

Octanol–Air Partitioning Ratio (K OA)

One of the primary applications of octonal is its use in determining the octanol–air partitioning ratio (K OA), which is crucial for understanding the environmental fate of organic compounds. The K OA serves as a surrogate for organic matter in predicting how organic compounds partition between the gas phase and various environmental matrices such as soil, vegetation, and animal tissues. This application is particularly relevant for assessing the bioaccumulation potential of chemicals and their risk to human health and ecosystems .

Case Study: Environmental Fate Predictions

A critical review highlighted how K OA values are employed to model the distribution of pollutants in the environment. For example, researchers have utilized K OA to estimate the partitioning behavior of volatile organic compounds (VOCs) from air into soil organic matter and biological tissues. This modeling aids in risk assessments and helps predict the long-term effects of chemical exposure on ecosystems .

Pharmacological Applications

Role in Inflammation and Atherosclerosis

Recent studies have identified octanal's role in inflammation processes, particularly concerning vascular macrophages. Octanal binds to olfactory receptors (specifically OR6A2), triggering inflammatory responses that can exacerbate conditions like atherosclerosis. In experimental models, administration of octanal increased markers of inflammation and lesion size in atherosclerosis-prone mice, suggesting its potential as a target for therapeutic intervention .

Case Study: Therapeutic Targeting

In one study, researchers demonstrated that blocking the OR6A2 receptor with specific inhibitors reduced inflammation associated with octanal exposure. This finding opens avenues for developing anti-inflammatory drugs aimed at mitigating atherosclerosis progression by targeting olfactory receptors .

Bioactive Properties

Antifungal Activity

This compound has shown promise as an antifungal agent. Research indicates that this compound exhibits significant inhibitory activity against various fungal species, including Fusarium oxysporum and Aspergillus flavus. In comparative studies, this compound outperformed other compounds, including aldehydes and ketones, in controlling fungal growth. This property suggests potential applications in agricultural settings for protecting crops from fungal pathogens .

Case Study: Agricultural Applications

In a study assessing the efficacy of volatile compounds against fungal pathogens, this compound demonstrated superior activity compared to other volatile agents. This efficacy was attributed to its unique chemical structure, which enhances its interaction with fungal membranes, leading to increased antifungal potency .

Summary Table of Applications

Application Area Description Key Findings
Environmental ChemistryUsed in determining K OA for predicting chemical partitioningEssential for assessing bioaccumulation potential
PharmacologyInfluences inflammation via olfactory receptorsPotential therapeutic target for atherosclerosis
Bioactive PropertiesExhibits antifungal activity against various pathogensMore effective than other compounds in controlling fungi

Mechanism of Action

Octanol exerts its effects primarily through its interaction with lipid membranes. It disrupts membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly effective against microbial cells, where it induces apoptosis and disrupts metabolic pathways .

Comparison with Similar Compounds

Octonal’s classification within regulatory frameworks allows for comparisons with structurally or functionally analogous compounds. Below is a detailed analysis:

Structural and Functional Analogs

Compound CAS No. Key Applications Regulatory Threshold (DHS) Stability & Reactivity Notes
This compound 78413-87-3 Suspected explosive precursor ACG-regulated Likely high reactivity; limited public stability data
Octolite 57607-37-1 Explosive mixtures ACG-regulated Thermally stable under controlled conditions
PETN 78-11-5 Military/industrial explosives ACG-regulated High stability; sensitive to friction/impact
O-Mustard (T) 63918-89-8 Chemical warfare agent DHS-regulated Persistent vesicant; hydrolyzes slowly

Key Findings :

  • Functional Overlap : this compound and Octolite share regulatory categorization under DHS’s ACG (Additional Covered Group) designation, suggesting comparable risks in storage or transport .
  • Stability : Unlike PETN, which has well-documented thermal stability, this compound’s reactivity remains poorly characterized, likely due to restricted research access .

Toxicity and Environmental Impact

  • This compound: No explicit toxicity data are available, but its regulatory status implies significant health hazards.
  • PETN : Low acute toxicity but hazardous as an explosive .
  • O-Mustard : Highly toxic, with long-term environmental persistence .

Data Gaps and Research Limitations

  • This compound’s Ambiguity : The absence of peer-reviewed studies on this compound contrasts sharply with well-documented analogs like PETN. This gap may stem from security classifications or proprietary industrial practices .
  • Methodological Challenges : Advanced analytical techniques (e.g., mass spectrometry, X-ray crystallography) are required to elucidate this compound’s properties, as highlighted in generic chemical analysis frameworks .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Octonal, and what methodological considerations ensure reproducibility?

Answer: this compound's synthesis requires stringent safety protocols due to its regulated status (DHS) . Reproducibility hinges on documenting reaction conditions (temperature, catalysts, solvents), purification methods (e.g., fractional distillation), and analytical validation (NMR, mass spectrometry) to confirm structural integrity. Journals like the Beilstein Journal of Organic Chemistry emphasize detailed experimental sections with peer-reviewed protocols . For example, a synthesis table comparing yield percentages under varying conditions can standardize reporting.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural stability?

Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Chromatographic methods (HPLC, GC) assess purity, while thermogravimetric analysis (TGA) evaluates stability. Researchers must cross-reference data with established spectral libraries and adhere to guidelines for instrument calibration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Compliance with DHS regulations mandates using fume hoods, explosion-proof equipment, and personal protective gear (PPE). Emergency response plans for spills and toxicity mitigation should align with OSHA standards. Documentation of risk assessments and Material Safety Data Sheets (MSDS) is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Answer: Discrepancies may arise from impurities or methodological variability. A meta-analysis framework (systematic review of literature) combined with controlled replication studies can identify confounding variables. For instance, conflicting boiling points might be resolved by standardizing pressure conditions and reporting measurement uncertainties. Statistical tools like ANOVA or regression analysis isolate experimental biases .

Q. What interdisciplinary approaches optimize the study of this compound’s reactivity under extreme conditions?

Answer: Integrating computational chemistry (DFT simulations) with experimental kinetic studies provides mechanistic insights. For example, molecular dynamics modeling predicts decomposition pathways, which are validated via high-pressure DSC experiments. Mixed-methods research, as outlined in engineering curricular design studies, ensures robustness .

Q. How should researchers design experiments to investigate this compound’s interactions with novel catalysts?

Answer: A factorial design approach tests multiple variables (catalyst type, concentration, temperature). Response Surface Methodology (RSM) models interaction effects, while in situ spectroscopic monitoring (e.g., FTIR) tracks intermediate formation. Peer-reviewed methodologies stress the inclusion of control groups and triplicate trials to validate catalytic efficiency .

Q. Methodological Frameworks

Q. What strategies ensure ethical and unbiased data collection in this compound toxicity studies?

Answer: Adopt double-blind protocols and randomized sampling to minimize observer bias. Surveys and questionnaires must avoid leading questions, per anthropological research standards . Data should be anonymized, and informed consent obtained in compliance with institutional review boards (IRBs) .

Q. How can researchers structure a literature review to identify gaps in this compound’s environmental impact assessments?

Answer: Use keyword clustering (e.g., "this compound biodegradation," "ecotoxicology") in databases like PubMed and Scopus. Thematic analysis tools (NVivo, Atlas.ti) categorize findings, while PRISMA flowcharts ensure transparency in study selection. Highlight methodological limitations in existing studies, such as small sample sizes or short observation periods .

Q. Data Presentation Guidelines

  • Comparative Tables : Compile synthesis methods, yields, and analytical data from peer-reviewed studies to highlight trends or outliers.
  • Statistical Reporting : Include confidence intervals and p-values in toxicity studies to quantify significance .
  • Visual Abstracts : Flowcharts (e.g., synthesis pathways) improve clarity, as recommended in engineering research .

Properties

CAS No.

78413-87-3

Molecular Formula

C7H5N3O6.C4H8N8O8.Al
C11H13AlN11O14

Molecular Weight

550.27 g/mol

InChI

InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2;

InChI Key

FTAFBCWHLFKBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al]

physical_description

Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Origin of Product

United States

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